4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

Descripción general

Descripción

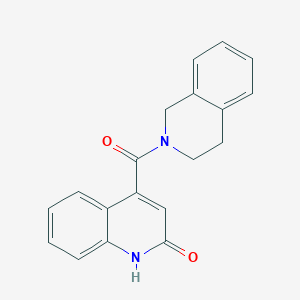

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a 3,4-dihydroisoquinoline moiety attached via a carbonyl group, making it a unique and potentially valuable molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 3,4-Dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Coupling with Quinoline Derivative: The dihydroisoquinoline is then coupled with a quinoline derivative through a carbonylation reaction. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent for neurodegenerative diseases.

Chemical Biology: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.

Mecanismo De Acción

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription.

Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair.

Cellular Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and stress responses.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A simpler structure with a wide range of biological activities.

Isoquinoline: Another related compound with significant pharmacological properties.

4-Hydroxyquinoline: Similar in structure but lacks the dihydroisoquinoline moiety.

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is unique due to its combined quinoline and dihydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, a compound with the molecular formula and CAS number 851629-68-0, is a derivative of the 3,4-dihydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activities

Research indicates that compounds related to 3,4-dihydroisoquinoline exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial strains, suggesting potential use as antimicrobial agents .

- Antitumor Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as kinases and monoamine oxidase.

- Antioxidant Activity : It is believed to scavenge free radicals and reduce oxidative stress in cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer progression .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antimicrobial potential.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYGCXSNITOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332142 | |

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851629-68-0 | |

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.